AV-412, also known as MP-412, is a synthetic anilinoquinazoline derivative. [] It is classified as a dual tyrosine kinase inhibitor (TKI) due to its ability to inhibit both epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases. [, ] These kinases play crucial roles in cell growth and proliferation, making them important targets in cancer research. [, ] Notably, AV-412 exhibits activity against EGFR variants, including the clinically relevant EGFRL858R,T790M mutant, which is known for its resistance to first-generation EGFR TKIs like erlotinib and gefitinib. [] This characteristic makes AV-412 a promising candidate for the development of novel cancer therapies, particularly for cancers that develop resistance to existing TKIs.
While the provided literature does not present a detailed molecular structure analysis of AV-412, it is described as an anilinoquinazoline derivative. [] This suggests the presence of an aniline group attached to a quinazoline core structure. Further investigations, potentially involving techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, would be required to elucidate the complete three-dimensional structure of AV-412 and determine the spatial arrangement of its atoms.
AV-412 exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR and ErbB2. [, ] Tyrosine kinases are enzymes responsible for transferring a phosphate group from ATP to tyrosine residues on target proteins, a process known as phosphorylation. This phosphorylation event acts as a molecular switch, activating downstream signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. []
By binding to the ATP-binding site of EGFR and ErbB2, AV-412 prevents the binding of ATP and subsequent phosphorylation of downstream signaling molecules. [] This inhibition of kinase activity disrupts the normal functioning of signaling pathways, ultimately leading to the suppression of tumor cell growth and survival. The irreversible nature of AV-412 binding results in a prolonged duration of action, enhancing its efficacy compared to reversible inhibitors.
The primary application of AV-412 investigated in the provided research is its potential as an antitumor agent. [, , ] Preclinical studies have demonstrated its efficacy in inhibiting the growth of various human cancer cell lines in vitro and in vivo, including those overexpressing EGFR or ErbB2. Notably, AV-412 has shown promise in overcoming resistance to first-generation EGFR TKIs. For instance, it exhibited significant antitumor activity against NSCLC cell lines harboring the T790M mutation, which confers resistance to erlotinib and gefitinib. [, ]
Besides its potential in treating NSCLC, AV-412 has demonstrated activity against other cancer types, including breast, pancreatic, and colorectal cancers. [, , ] Its efficacy in preclinical models highlights its potential as a therapeutic agent for a broad range of solid tumors.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6